

# Application Notes and Protocols for BPR1K871

## Treatment of MOLM-13 Cell Line

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### Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **BPR1K871**, a multi-kinase inhibitor, on the MOLM-13 human acute myeloid leukemia (AML) cell line. MOLM-13 cells are characterized by an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, a key driver in certain types of AML. **BPR1K871** potently targets FLT3 and Aurora kinases, making it a relevant compound for investigation in this cell line.

## Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **BPR1K871** on the MOLM-13 cell line.

Table 1: In Vitro Activity of **BPR1K871** in MOLM-13 Cells

Parameter	Value	Reference(s)
EC50	~5 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IC50 (FLT3 Kinase)	19 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IC50 (AURKA Kinase)	22 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IC50 (AURKB Kinase)	13 nM	<a href="#">[1]</a> <a href="#">[2]</a>

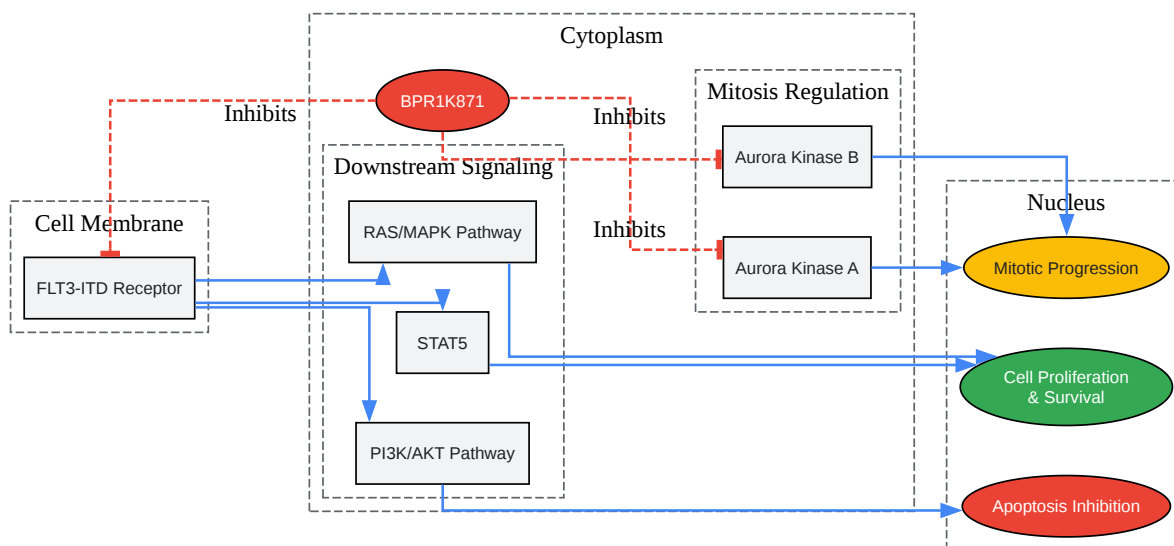
Table 2: In Vivo Dosage of **BPR1K871** in MOLM-13 Xenograft Model

Dosage	Administration Route	Dosing Schedule	Reference(s)
1 mg/kg	Intravenous (iv)	Daily for 5 days, then repeated for days 8-12	[1]
3 mg/kg	Intravenous (iv)	Daily for 5 days, then repeated for days 8-12	[1]
10 mg/kg	Intravenous (iv)	Daily for 5 days	[1]

## Signaling Pathway

**BPR1K871** exerts its anti-leukemic effect by targeting key signaling pathways involved in cell proliferation and survival. In MOLM-13 cells, which harbor the FLT3-ITD mutation, the FLT3 signaling pathway is constitutively active, driving cell growth and inhibiting apoptosis.

**BPR1K871** also inhibits Aurora kinases, which are crucial for cell cycle progression, particularly mitosis.



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**BPR1K871** inhibits FLT3 and Aurora kinase signaling pathways.

## Experimental Protocols

### MOLM-13 Cell Culture

This protocol outlines the standard procedure for culturing MOLM-13 cells to prepare them for experiments with **BPR1K871**.

Materials:

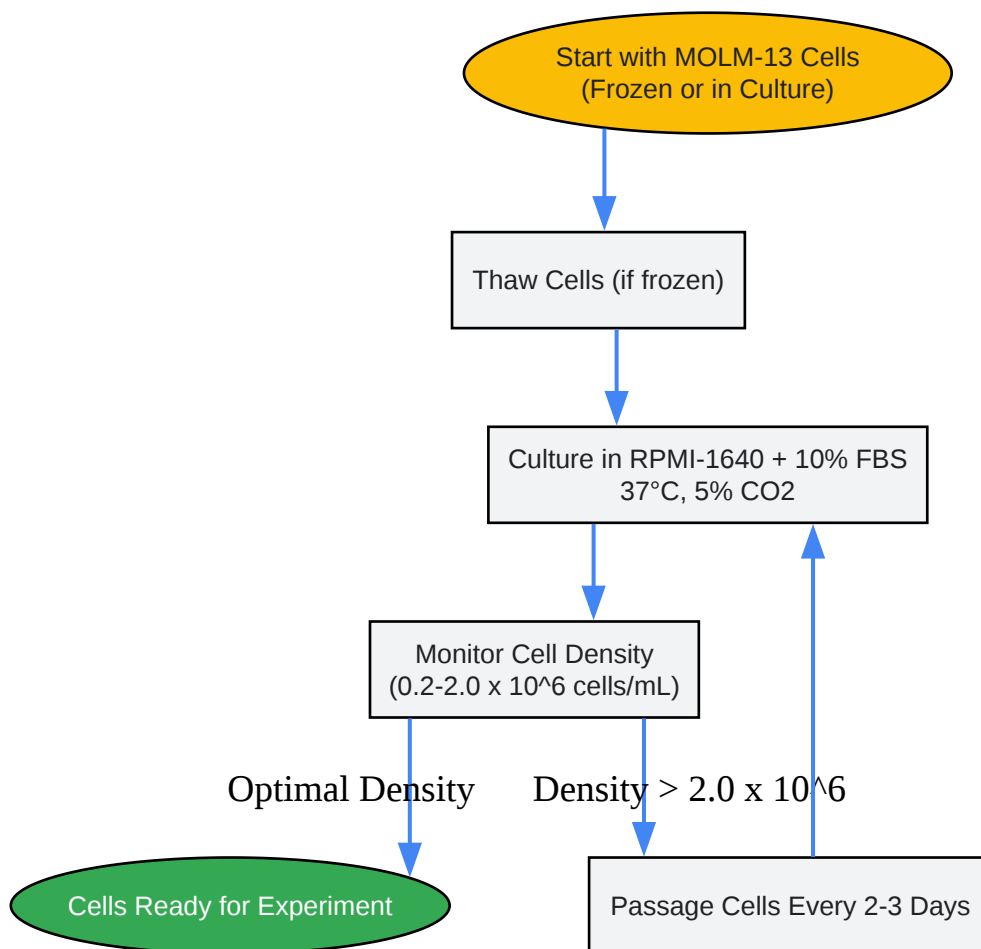
- MOLM-13 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin (optional)
- CO2 incubator (37°C, 5% CO2)
- Sterile culture flasks (e.g., T-25 or T-75)
- Centrifuge
- Hemocytometer or automated cell counter
- Trypan blue solution

#### Procedure:

- Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS.[\[4\]](#)[\[5\]](#)[\[6\]](#) Penicillin-Streptomycin can be added to a final concentration of 1% if desired.[\[5\]](#)
- Cell Thawing (if starting from a frozen stock):
  - Rapidly thaw the cryovial in a 37°C water bath.
  - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
  - Centrifuge at 300 x g for 5 minutes.[\[5\]](#)
  - Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Routine Passaging:
  - MOLM-13 cells grow in suspension.[\[4\]](#)[\[6\]](#)
  - Maintain cell density between  $0.2 \times 10^6$  and  $2.0 \times 10^6$  cells/mL.[\[5\]](#)[\[6\]](#)[\[7\]](#)
  - To passage, determine the cell density and viability using a hemocytometer and trypan blue exclusion.

- Dilute the cell suspension to a seeding density of approximately  $0.2 \times 10^6$  to  $1.0 \times 10^6$  cells/mL in a new culture flask with fresh complete growth medium.[6][7]
- Subculture every 2-3 days.[6][7]
- Incubate at  $37^\circ\text{C}$  in a humidified atmosphere with 5%  $\text{CO}_2$ . [4][5]



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Workflow for MOLM-13 cell culture.

## In Vitro BPR1K871 Treatment and Viability Assay

This protocol describes how to treat MOLM-13 cells with **BPR1K871** and assess cell viability to determine the EC<sub>50</sub>.

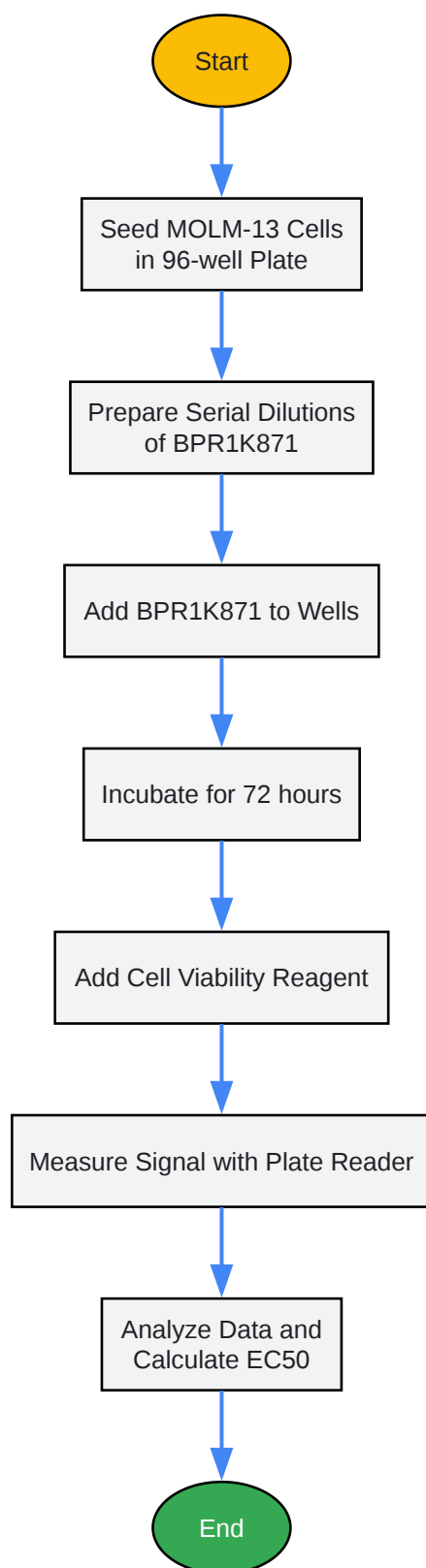
Materials:

- MOLM-13 cells in logarithmic growth phase
- **BPR1K871** stock solution (e.g., in DMSO)
- Complete growth medium
- 96-well cell culture plates
- Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
- Plate reader

#### Procedure:

- Cell Seeding:
  - Harvest MOLM-13 cells and perform a cell count.
  - Seed the cells in a 96-well plate at a density of approximately  $1 \times 10^5$  cells/mL in 100  $\mu$ L of complete growth medium per well.
- Compound Preparation and Treatment:
  - Prepare a serial dilution of **BPR1K871** in complete growth medium. It is recommended to start with a high concentration (e.g., 1  $\mu$ M) and perform 1:10 or 1:3 dilutions to cover a range of concentrations (e.g., from 1  $\mu$ M down to picomolar concentrations).
  - Include a vehicle control (e.g., DMSO at the same concentration as the highest **BPR1K871** concentration).
  - Add the diluted **BPR1K871** or vehicle control to the appropriate wells.
- Incubation:
  - Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Viability Assessment:

- After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (typically 1-4 hours).
- Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- Data Analysis:
  - Normalize the readings to the vehicle control wells (representing 100% viability).
  - Plot the cell viability against the logarithm of the **BPR1K871** concentration.
  - Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC50 value.



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Workflow for cell viability assay.



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